molecular formula C16H23N3OS B2953703 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204296-28-5

4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B2953703
CAS No.: 1204296-28-5
M. Wt: 305.44
InChI Key: NJGXHYNHNHEGJT-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1286725-75-4) is a chemical compound with the molecular formula C16H23N3OS and a molecular weight of 305.44 . It features a benzothiazole core, a structure of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a key subunit in several therapeutically active agents . This specific derivative incorporates a morpholinopropyl side chain, which can influence the compound's physicochemical properties and biomolecular interactions. Researchers are exploring such compounds for a variety of applications, often focusing on their potential as novel therapeutic agents. This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Properties

IUPAC Name

4,5-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12-4-5-14-15(13(12)2)18-16(21-14)17-6-3-7-19-8-10-20-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXHYNHNHEGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiazole ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups (Methyl vs. Methoxy): The target compound’s 4,5-dimethyl groups increase lipophilicity compared to the 4,7-dimethoxy analog, which may enhance membrane permeability in biological systems . Methoxy groups, being polar, could improve aqueous solubility.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~305 g/mol) is lower than the 4,7-dimethoxy analog (337.44 g/mol), suggesting differences in solubility and pharmacokinetics .

Applications: Corrosion Inhibition: DTA (4,5-dimethylthiazol-2-amine) demonstrated ~65% inhibition efficiency in acidic media, attributed to its planar structure and electron-rich thiazole ring . Synthetic Accessibility: Analogs in were synthesized with yields ranging from 11.5% to 38.1%, influenced by substituent reactivity. The target’s dimethyl groups may simplify synthesis compared to halogenated derivatives, which require controlled conditions for halogen introduction .

Research Findings and Mechanistic Insights

Corrosion Inhibition: Quantum chemical studies on DTA () revealed that its inhibition efficiency correlates with high electron density at the thiazole nitrogen and methyl groups, facilitating adsorption on metal surfaces. The target compound’s morpholinopropyl chain could act as an additional adsorption site, improving performance .

Synthetic Methodologies: Eaton’s reagent () effectively catalyzes cyclization reactions in benzothiazole derivatives under solvent-free conditions (90% yield). Similar methods may apply to the target compound’s synthesis . Halogenated analogs (e.g., 7c–7f in ) required lower yields (11.5–29.9%) due to steric and electronic challenges, highlighting the advantage of non-halogenated substituents .

Biological Activity: While direct data on the target compound are lacking, morpholinopropyl-containing analogs () are often explored as kinase inhibitors or antimicrobial agents due to their ability to engage hydrogen bonding and hydrophobic interactions .

Biological Activity

4,5-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic organic compound belonging to the benzo[d]thiazole family. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound is characterized by a thiazole ring fused with a benzene ring and features a morpholinopropyl side chain.

  • IUPAC Name: 4,5-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
  • Molecular Formula: C16H23N3OS
  • Molecular Weight: 305.4 g/mol
  • CAS Number: 1204296-28-5

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring: Reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Morpholinopropyl Side Chain: The thiazole intermediate is reacted with 3-chloropropylmorpholine in the presence of a base.
  • Purification: Techniques like recrystallization or column chromatography are used to purify the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anti-inflammatory Effects: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Molecular docking studies indicate that it can bind effectively to the active sites of these enzymes.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, although specific mechanisms remain under investigation .
  • Anticancer Potential: Research indicates that thiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the thiazole and benzene rings can significantly influence biological activity:

Substituent PositionEffect on Activity
4-position on benzeneIncreased COX inhibition
Morpholino groupEnhanced binding affinity to target enzymes

Anti-inflammatory Studies

A study evaluated the anti-inflammatory effects of various thiazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, supporting its potential as a therapeutic agent.

Antimicrobial Evaluation

In another study, this compound was tested against several bacterial strains. The results demonstrated moderate antimicrobial activity, suggesting that modifications to its structure could enhance efficacy against resistant strains .

Anticancer Research

Research published in highlighted the potential anticancer properties of thiazole derivatives. In vitro assays showed that compounds similar to this compound could induce apoptosis in various cancer cell lines.

Q & A

Q. How can researchers optimize the synthetic yield of 4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine?

  • Methodological Answer : To optimize synthesis, prioritize reaction conditions such as solvent selection (e.g., dichloromethane for improved solubility) and catalysts (e.g., triethylamine for base-mediated cyclization). For analogs, refluxing with POCl₃ at 90°C for 3 hours under anhydrous conditions has shown higher yields . Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification, as demonstrated in the isolation of structurally similar N-arylbenzo[d]thiazol-2-amine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole) and morpholinopropyl chain signals (δ 2.3–3.7 ppm). Compare with published shifts for N-(3-chlorophenyl)benzo[d]thiazol-2-amine (δ 7.2–7.8 ppm for aryl protons) .
  • IR Spectroscopy : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and thiazole C=N/C–S bonds (1600–1500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer :
  • Melting Point Analysis : Compare observed values (e.g., 97–99°C for N-m-tolylbenzo[d]thiazol-2-amine) with literature data to detect impurities .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. For analogs, ≥95% purity is achievable via gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s anticancer potential?

  • Methodological Answer :
  • Substituent Variation : Modify the morpholinopropyl chain (e.g., alkylation or introduction of electron-withdrawing groups) to assess cytotoxicity. For example, replacing morpholine with piperidine in analogs altered IC₅₀ values by 2–3-fold in MCF-7 cells .
  • Biological Assays : Use MTT assays against cancer cell lines (e.g., HepG2, A549) with doxorubicin as a positive control. Dose-response curves (0.1–100 μM) can identify potency trends .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aryl and morpholine protons). For example, HSQC confirmed C–H correlations in N-phenylbenzo[d]thiazol-2-amine, clarifying ambiguous ¹H assignments .
  • Computational Chemistry : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments, as done for thiazole derivatives .

Q. How to interpret conflicting in vitro biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent protocols (e.g., broth microdilution for antimicrobial testing with 24-hour incubation at 37°C) to minimize variability .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare MIC/MBC values. For example, discrepancies in antifungal activity of thiazole derivatives were resolved by identifying batch-dependent impurities via LC-MS .

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